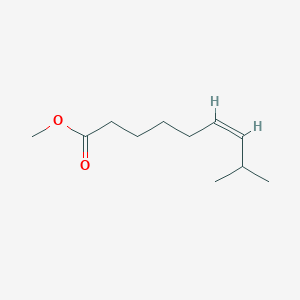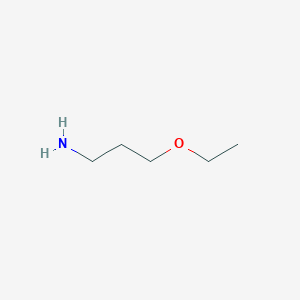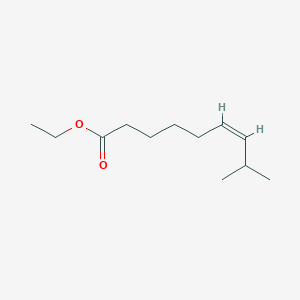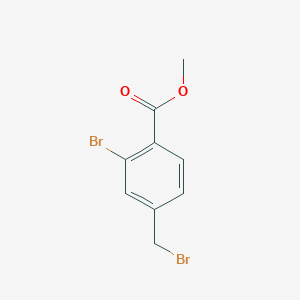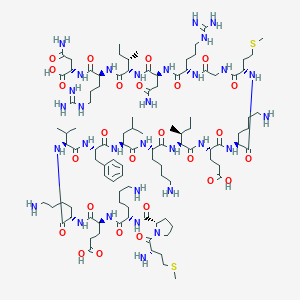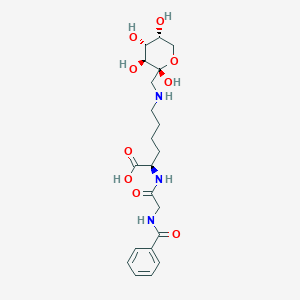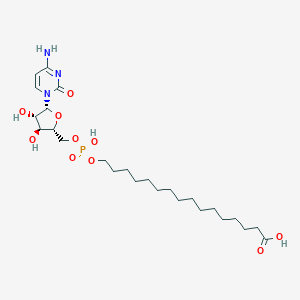
4-Amino-1-(5-O-(((15-carboxypentadecyl)oxy)hydroxyphosphinyl)-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-1-(5-O-(((15-carboxypentadecyl)oxy)hydroxyphosphinyl)-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone, commonly known as Cidofovir, is a nucleotide analog that has been extensively studied for its antiviral properties. It was first synthesized in 1992 and has since been used in the treatment of a range of viral infections, including cytomegalovirus (CMV) retinitis, adenovirus, and BK virus.
Wirkmechanismus
Cidofovir is a nucleotide analog that is incorporated into the viral DNA during replication. Once incorporated, it inhibits viral DNA synthesis by terminating the chain elongation process. This prevents the virus from replicating and spreading, which ultimately leads to the death of the infected cell.
Biochemische Und Physiologische Effekte
Cidofovir has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the replication of a range of viruses, including 4-Amino-1-(5-O-(((15-carboxypentadecyl)oxy)hydroxyphosphinyl)-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone, adenovirus, and BK virus. It has also been shown to have immunomodulatory effects, which may help to boost the immune system's response to viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Cidofovir is its broad-spectrum antiviral activity, which makes it useful for the treatment of a range of viral infections. However, it is important to note that Cidofovir has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can make it difficult to use in certain experimental settings. Additionally, it has a relatively short half-life, which may limit its effectiveness in some applications.
Zukünftige Richtungen
There are several future directions for research on Cidofovir. One area of interest is the development of more effective delivery methods, such as liposomal formulations or targeted nanoparticles. Another area of interest is the investigation of Cidofovir's potential as an antitumor agent. Finally, there is interest in exploring the use of Cidofovir in combination with other antiviral agents to enhance its effectiveness against certain viruses.
Synthesemethoden
The synthesis of Cidofovir involves the reaction of (S)-1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine with 15-carboxypentadecanolide. The resulting compound is then converted to the beta-D-arabinofuranosyl derivative, which is further modified to produce Cidofovir.
Wissenschaftliche Forschungsanwendungen
Cidofovir has been extensively studied for its antiviral properties and has been shown to be effective against a range of viruses, including 4-Amino-1-(5-O-(((15-carboxypentadecyl)oxy)hydroxyphosphinyl)-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone, adenovirus, and BK virus. It works by inhibiting viral DNA synthesis, which prevents the virus from replicating and spreading.
Eigenschaften
CAS-Nummer |
128864-45-9 |
|---|---|
Produktname |
4-Amino-1-(5-O-(((15-carboxypentadecyl)oxy)hydroxyphosphinyl)-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone |
Molekularformel |
C25H44N3O10P |
Molekulargewicht |
577.6 g/mol |
IUPAC-Name |
16-[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyhexadecanoic acid |
InChI |
InChI=1S/C25H44N3O10P/c26-20-15-16-28(25(33)27-20)24-23(32)22(31)19(38-24)18-37-39(34,35)36-17-13-11-9-7-5-3-1-2-4-6-8-10-12-14-21(29)30/h15-16,19,22-24,31-32H,1-14,17-18H2,(H,29,30)(H,34,35)(H2,26,27,33)/t19-,22-,23+,24-/m1/s1 |
InChI-Schlüssel |
AYHYONJCFYEXBP-OUJCMCIWSA-N |
Isomerische SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)OCCCCCCCCCCCCCCCC(=O)O)O)O |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OCCCCCCCCCCCCCCCC(=O)O)O)O |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OCCCCCCCCCCCCCCCC(=O)O)O)O |
Andere CAS-Nummern |
128864-45-9 |
Synonyme |
PCA 16 PCA-16 PCA16 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




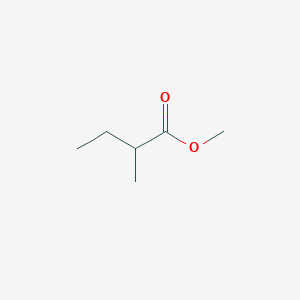
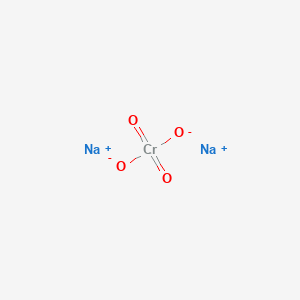
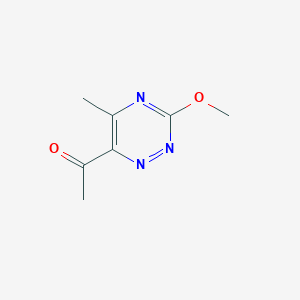
![pyrido[4,3-c]pyridazin-5(6H)-one](/img/structure/B153928.png)
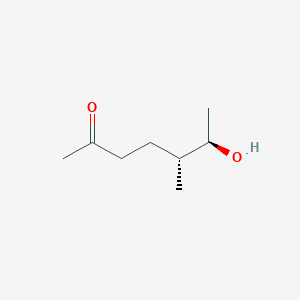
![2,6-Dimethyl-1-oxaspiro[2.5]oct-5-ene](/img/structure/B153936.png)
![Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate](/img/structure/B153938.png)
